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Compound of Interest

Compound Name: 2-Methyl-4(3H)-quinazolinone

Cat. No.: B155681

2-Methyl-4(3H)-quinazolinone: A Privileged
Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4(3H)-quinazolinone core is a prominent heterocyclic scaffold that has garnered
significant attention in medicinal chemistry due to its versatile pharmacological activities. This
bicyclic system, consisting of a fused benzene and pyrimidine ring, serves as a "privileged
structure,” meaning it can bind to a variety of biological targets with high affinity, leading to a
broad spectrum of therapeutic applications. This technical guide provides a comprehensive
overview of the synthesis, biological activities, mechanism of action, and structure-activity
relationships of compounds based on this remarkable scaffold.

Synthesis of the 2-Methyl-4(3H)-quinazolinone
Scaffold

The synthesis of 2-methyl-4(3H)-quinazolinone and its derivatives is well-established, with
the most common route commencing from anthranilic acid.

General Synthetic Pathway

A widely employed method involves a two-step process. Initially, anthranilic acid is treated with
acetic anhydride, leading to the formation of an intermediate, 2-methyl-3,1-benzoxazin-4-one.
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Subsequent reaction of this intermediate with an appropriate amine or ammonia furnishes the
desired 2-methyl-4(3H)-quinazolinone derivative.[1][2] Green chemistry approaches utilizing
deep eutectic solvents and microwave irradiation have also been reported to improve reaction
efficiency and environmental friendliness.[1]
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Caption: General synthetic workflow for 2-methyl-4(3H)-quinazolinone derivatives.

Experimental Protocol: Synthesis of 2-Methyl-3-(4-
chlorophenyl)quinazolin-4(3H)-one[1]

e Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: A mixture of anthranilic acid (25 mmol) and
acetic anhydride (50 mmol) is refluxed for 4 hours.

o Work-up: After cooling, the excess acetic anhydride and the acetic acid formed during the
reaction are removed under reduced pressure to yield the crude benzoxazinone
intermediate.

e Formation of the Quinazolinone: The synthesized 2-methyl-4H-3,1-benzoxazin-4-one and 4-
chloroaniline are added to a deep eutectic solvent (DES) composed of choline chloride and
urea.

e Reaction Conditions: The mixture is stirred and heated at 80°C. The reaction progress is
monitored by thin-layer chromatography (TLC).
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« |solation: Upon completion, the desired product is precipitated by adding water and then
recrystallized from ethanol.

Biological Activities and Quantitative Data

Derivatives of 2-methyl-4(3H)-quinazolinone exhibit a wide array of biological activities,
including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3][4]

Anticancer Activity

The anticancer potential of this scaffold is one of its most explored attributes. These
compounds often exert their effects by inhibiting key enzymes involved in cancer cell
proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR),
Phosphoinositide 3-kinase (PI3K), and Dihydrofolate Reductase (DHFR).[5][6][7][8]

Table 1: Anticancer Activity of 2-Methyl-4(3H)-quinazolinone Derivatives

Activity (IC50/GI50

Compound ID Cancer Cell Line in M) Reference
Compound 18 HepG2 10.82 [9]
Compound 19 HepG2 29.46 [9]
Compound 20 HepG2 12.55 [9]
Compound 23 HepG2 11.94 [9]
Compound 24 HepG2 11.38 [9]
Compound 18 MCF-7 7.09 [9]
Compound 19 MCF-7 31.85 [9]
Compound 20 MCF-7 10.33 [9]
Compound 23 MCF-7 11.21 [9]
Compound 24 MCF-7 9.89 [9]
Compound 6d NCI-H460 0.789 (GI50) [10]
Compound 3d HelLa 10 [11]
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Antibacterial and Antifungal Activity

The 2-methyl-4(3H)-quinazolinone scaffold is also a promising framework for the
development of novel antimicrobial agents. Their mechanism of action in bacteria often
involves the inhibition of essential enzymes like penicillin-binding proteins (PBPS).[4]

Table 2: Antimicrobial Activity of 2-Methyl-4(3H)-quinazolinone Derivatives

Activity (MIC in

Compound ID Microorganism Reference
Hg/mL)

Compound 27 S. aureus (MRSA) <0.5 [12]

Compound 6l S. aureus ATCC25923 1.0 (MIC50 in uM) [13]
S. aureus JE2 _

Compound 6l 0.6 (MIC50 in uM) [13]
(MRSA)

Compound 6y S. aureus ATCC25923  0.36 (MIC50 in uM) [13]

C d6 S aureus JE2 0.02 (MIC50 in pM) [13]

ompoun : in
P Y (MRSA) H
) o Fungi (e.g., C.

Various derivatives ) 32 [14]

albicans)

Anti-inflammatory and Analgesic Activity

Several derivatives have demonstrated significant anti-inflammatory and analgesic effects, with
some compounds showing potency comparable to or greater than standard drugs like
diclofenac sodium.[15]

Table 3: Anti-inflammatory Activity of 2-Methyl-4(3H)-quinazolinone Derivatives
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Activity (%

Compound ID Assay o Reference
inhibition)
Carrageenan-induced More potent than
Compound VA3 ] [15]
paw edema diclofenac

Carrageenan-induced  More potent than
Compound VA4 _ [15]
paw edema diclofenac

Carrageenan-induced Higher than
Compound 11b ) ) [16]
rat paw edema indomethacin

Mechanism of Action and Signhaling Pathways

The diverse biological activities of 2-methyl-4(3H)-quinazolinone derivatives stem from their
ability to interact with various molecular targets.

Anticancer Mechanisms

o EGFR Inhibition: Many quinazolinone-based compounds act as potent inhibitors of the
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Overexpression of EGFR is
common in many cancers, and its inhibition can block downstream signaling pathways that
promote cell proliferation and survival.[10]
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Caption: Inhibition of the EGFR signaling pathway by 2-methyl-4(3H)-quinazolinone

derivatives.

¢ PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is another
crucial pathway in cancer that is targeted by quinazolinone derivatives.[1] Inhibition of PI3K
prevents the phosphorylation of Akt, thereby disrupting downstream signaling that leads to

cell growth and proliferation.[1]
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

+ DHFR Inhibition: Dihydrofolate reductase (DHFR) is essential for the synthesis of nucleic
acids and amino acids.[2] Some quinazolinone analogs act as DHFR inhibitors, leading to
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the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis, ultimately
causing cell death in rapidly dividing cancer cells.[3][7]

Antibacterial Mechanism

o PBP Inhibition: Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the
synthesis of the peptidoglycan layer of the cell wall.[4] Certain quinazolinone derivatives
have been shown to inhibit PBPs, including PBP2a in methicillin-resistant Staphylococcus
aureus (MRSA), by binding to an allosteric site. This inhibition disrupts cell wall synthesis,
leading to bacterial cell death.[4]
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Caption: Mechanism of antibacterial action via PBP inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 2-methyl-4(3H)-quinazolinone derivatives is highly dependent on the
nature and position of substituents on the quinazolinone ring.

e Position 2: The methyl group at position 2 is a common feature, but modifications at this
position can significantly influence activity. For instance, substitution with larger aromatic or
heterocyclic groups can modulate the compound's interaction with the target protein.

» Position 3: Substitution at the N-3 position is crucial for many of the observed biological
activities. The introduction of various aryl, heteroaryl, or aliphatic moieties at this position has
led to potent anticancer, anti-inflammatory, and antimicrobial agents.[15]

e Benzene Ring (Positions 5, 6, 7, and 8): Substitution on the fused benzene ring can also
impact the pharmacological profile. Electron-withdrawing or electron-donating groups at
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these positions can alter the electronic properties of the molecule and its binding affinity to
the target. For example, halogen substitutions at positions 6, 7, and 8 have been shown to
enhance antibacterial activity.[13]

Conclusion

The 2-methyl-4(3H)-quinazolinone scaffold represents a highly versatile and privileged
structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological
activities associated with its derivatives make it an attractive starting point for the design and
development of novel therapeutic agents. The continued exploration of the structure-activity
relationships and mechanisms of action of compounds based on this scaffold holds significant
promise for addressing unmet medical needs in oncology, infectious diseases, and
inflammation. Further research focusing on optimizing the pharmacokinetic and
pharmacodynamic properties of these compounds will be crucial for their successful translation
into clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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